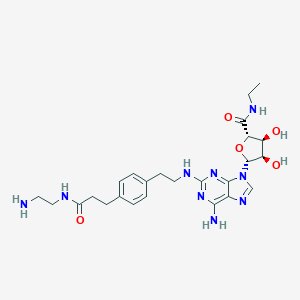

2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

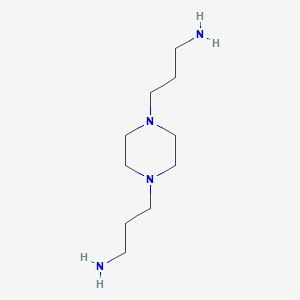

2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine, commonly known as APEC, is a synthetic compound that belongs to the adenosine receptor agonist family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mécanisme D'action

APEC exerts its effects by binding to the adenosine receptors, specifically the A3 receptor subtype. The activation of the A3 receptor leads to the inhibition of the cAMP pathway, which in turn leads to the activation of the MAPK/ERK pathway. This activation results in the regulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.

Effets Biochimiques Et Physiologiques

APEC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress. APEC has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.

Avantages Et Limitations Des Expériences En Laboratoire

APEC has several advantages for lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. It has also been extensively studied, which provides a wealth of information on its properties and potential applications. However, APEC also has some limitations. It is a relatively complex compound, which can make its synthesis challenging. It also has limited solubility in water, which can make it difficult to work with in certain experiments.

Orientations Futures

For the study of APEC include the development of more efficient synthesis methods and the investigation of its potential applications in the treatment of neurological disorders.

Méthodes De Synthèse

The synthesis of APEC involves a multi-step process that starts with the reaction of 2-bromoethylamine hydrobromide and 2-phenylethanol to obtain 2-(2-phenylethoxy)ethylamine. The intermediate product is then reacted with ethyl chloroformate to form the corresponding carbamate. The final step involves the reaction of the carbamate with N-ethyl-5'-carboxamidoadenosine to obtain APEC.

Applications De Recherche Scientifique

APEC has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. APEC has been studied for its potential use in the treatment of ischemic stroke, Parkinson's disease, and multiple sclerosis. It has also been shown to have potential applications in the treatment of cardiovascular diseases, including hypertension and myocardial infarction.

Propriétés

Numéro CAS |

126828-50-0 |

|---|---|

Nom du produit |

2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine |

Formule moléculaire |

C25H35N9O5 |

Poids moléculaire |

541.6 g/mol |

Nom IUPAC |

(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-(2-aminoethylamino)-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C25H35N9O5/c1-2-28-23(38)20-18(36)19(37)24(39-20)34-13-31-17-21(27)32-25(33-22(17)34)30-11-9-15-5-3-14(4-6-15)7-8-16(35)29-12-10-26/h3-6,13,18-20,24,36-37H,2,7-12,26H2,1H3,(H,28,38)(H,29,35)(H3,27,30,32,33)/t18-,19+,20-,24+/m0/s1 |

Clé InChI |

UXUFTKZYJYGMGO-CMCWBKRRSA-N |

SMILES isomérique |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O |

SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O |

SMILES canonique |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O |

Autres numéros CAS |

126828-50-0 |

Synonymes |

2-((2-aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine 2-APEC APEC-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)

![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)

![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)